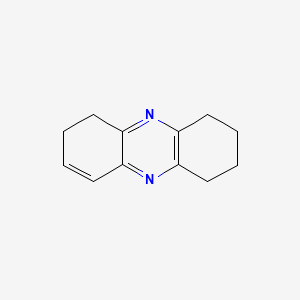

1,2,3,4,6,7-Hexahydrophenazine

Description

Structure

3D Structure

Properties

CAS No. |

112448-71-2 |

|---|---|

Molecular Formula |

C12H14N2 |

Molecular Weight |

186.258 |

IUPAC Name |

1,2,3,4,6,7-hexahydrophenazine |

InChI |

InChI=1S/C12H14N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1,5H,2-4,6-8H2 |

InChI Key |

LEBZVNAEKXAOKR-UHFFFAOYSA-N |

SMILES |

C1CCC2=C(C1)N=C3CCC=CC3=N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,2,3,4,6,7 Hexahydrophenazine and Its Analogs

Chemical Synthesis Pathways to the 1,2,3,4,6,7-Hexahydrophenazine Core

The construction of the fundamental 1,2,3,4,6,7-hexahydrophenazine ring system can be achieved through various synthetic routes. These pathways are designed to be efficient and versatile, allowing for the introduction of a wide range of substituents.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. tcichemicals.com This approach is advantageous for its atom economy, reduced number of purification steps, and the ability to generate molecular diversity rapidly. frontiersin.org While direct MCRs for the one-pot synthesis of the 1,2,3,4,6,7-hexahydrophenazine core are not extensively documented, the principles of MCRs can be applied to synthesize key precursors or related heterocyclic structures.

For instance, reactions like the Ugi and Passerini reactions are powerful tools for creating complex acyclic and heterocyclic structures from simple starting materials. scielo.brorganic-chemistry.org The Ugi four-component reaction (Ugi-4CR), for example, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamides. tcichemicals.com Conceptually, a strategy could be devised where bifunctional starting materials in an MCR lead to a linear precursor that can subsequently cyclize to form the desired hexahydrophenazine ring.

| MCR Type | Components | Typical Product | Potential Relevance to Hexahydrophenazine Synthesis |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide | Synthesis of complex acyclic precursors for subsequent cyclization. |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | Demonstrates the principle of forming heterocyclic systems in one pot. |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 eq. β-Ketoester, Ammonia (B1221849) | 1,4-Dihydropyridine | A classic MCR for heterocyclic synthesis, providing a model for convergent synthesis. |

A common and effective method for the synthesis of 1,2,3,4,6,7-hexahydrophenazine involves the partial reduction of a fully aromatic phenazine (B1670421) precursor. Phenazine itself and its derivatives can be synthesized through various condensation reactions. doi.org Once the aromatic phenazine is obtained, selective reduction of one of the benzene (B151609) rings is necessary.

Catalytic hydrogenation is a primary method for this transformation. The choice of catalyst, solvent, and reaction conditions (temperature and pressure) is crucial to achieve the desired level of saturation without over-reduction to the fully saturated decahydrophenazine.

Commonly Used Reducing Agents and Conditions:

| Reagent/Catalyst | Conditions | Selectivity | Notes |

| H₂, Raney Nickel | Low pressure, ambient temperature | Can be difficult to control, may lead to over-reduction. | Freshly prepared catalyst often shows higher activity. orgsyn.org |

| H₂, Platinum oxide (Adams' catalyst) | Atmospheric pressure, various solvents | Generally effective for aromatic ring reduction. | Reaction monitoring is key to stop at the hexahydro stage. orgsyn.org |

| Sodium in liquid ammonia (Birch reduction) | -78 °C to -33 °C | Can provide partial reduction of aromatic rings. | The substitution pattern on the phenazine ring can influence the outcome. |

The biosynthesis of certain phenazine natural products involves a reductive step. For example, the enzyme PhzG catalyzes the conversion of 1,2,5,5a,6,7-hexahydrophenazine-1,6-dicarboxylic acid (HHPDC) to 5,10-dihydrophenazine-1,6-dicarboxylic acid (5,10-DHPDC), highlighting a biological reductive pathway. researchgate.net

Cyclization reactions are fundamental to the formation of the heterocyclic core of 1,2,3,4,6,7-hexahydrophenazine. These strategies often involve the formation of the two nitrogen-containing rings in a sequential or concerted manner.

One classical approach involves the condensation of a suitably substituted cyclohexane-1,2-dione with an o-phenylenediamine. This reaction directly forms the dihydrophenazine core, which can then be isomerized or exist in equilibrium with the hexahydrophenazine tautomer.

Another powerful strategy is the intramolecular cyclization of a pre-formed linear precursor. For example, a 1,2-diaminobenzene derivative with a reactive side chain on each nitrogen atom can be induced to cyclize, forming the two six-membered rings. This approach offers flexibility in the synthesis of unsymmetrically substituted hexahydrophenazines. The use of modern cyclization techniques, such as transition-metal-catalyzed C-N bond-forming reactions, can facilitate these transformations under mild conditions. nih.gov

Macrocyclization strategies, though typically applied to larger rings, offer principles that can be adapted for the synthesis of the fused ring system of hexahydrophenazine. nih.gov For instance, a "head-to-tail" type cyclization of a linear peptide-like precursor could be envisioned. mdpi.com

Stereoselective Synthesis of Chiral 1,2,3,4,6,7-Hexahydrophenazine Derivatives

The introduction of chirality into the 1,2,3,4,6,7-hexahydrophenazine scaffold is of significant interest, as the stereochemistry of a molecule can profoundly influence its biological activity. The saturated portion of the hexahydrophenazine molecule contains stereocenters, and controlling their configuration is a key synthetic challenge.

Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantioenriched product. unipd.itprinceton.edu This approach is highly sought after for its efficiency and atom economy. nih.govrsc.org

For the synthesis of chiral hexahydrophenazine derivatives, an enantioselective catalytic reaction could be employed at a key step. For example, the asymmetric reduction of a prochiral dihydrophenazine precursor could establish the stereocenters in the saturated ring. Chiral transition metal catalysts, particularly those based on rhodium, ruthenium, and iridium with chiral phosphine (B1218219) ligands, are well-established for the asymmetric hydrogenation of C=C and C=N bonds.

Another strategy involves the use of chiral organocatalysts. princeton.edu For instance, a chiral Brønsted acid could catalyze the cyclization of a prochiral precursor, leading to an enantioenriched hexahydrophenazine product. The development of new catalytic systems is an active area of research. nih.gov

Examples of Enantioselective Catalytic Approaches:

| Reaction Type | Catalyst Type | Substrate | Potential Outcome |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complex | Prochiral dihydrophenazine | Enantioenriched 1,2,3,4,6,7-hexahydrophenazine |

| Asymmetric Cyclization | Chiral Brønsted Acid | Acyclic precursor with prochiral centers | Enantioenriched 1,2,3,4,6,7-hexahydrophenazine |

| Asymmetric Allylic Alkylation | Chiral Copper or Cobalt complex | Precursor with an allylic leaving group | Introduction of a chiral side chain. nih.gov |

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters in a molecule. numberanalytics.comnumberanalytics.com This is crucial when synthesizing specific diastereomers of substituted hexahydrophenazines.

Diastereoselectivity can be achieved through several methods:

Substrate Control: The inherent stereochemistry of a chiral starting material can direct the formation of new stereocenters. For example, starting with an enantiomerically pure substituted cyclohexane-1,2-dione would lead to a diastereomerically enriched hexahydrophenazine product.

Reagent Control: Using a chiral reagent can influence the stereochemical outcome of a reaction.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective transformation, after which it is removed. numberanalytics.com

A notable example of achieving high diastereoselectivity is in the synthesis of complex fused heterocyclic systems, where the reaction conditions can be tuned to favor the formation of one diastereomer over others. rsc.org For instance, in a tandem reaction sequence, the stereochemistry of the initial cyclization can dictate the stereochemical outcome of subsequent transformations. x-mol.com

The principles of diastereoselective control are well-established in the synthesis of other complex molecules and can be applied to the synthesis of hexahydrophenazine derivatives to access specific stereoisomers with defined biological activities or physical properties. nih.govmdpi.com

Biosynthetic Routes Involving Hexahydrophenazine Intermediates

The biosynthesis of phenazine natural products, a class of nitrogen-containing heterocyclic compounds with diverse biological activities, proceeds through a series of intricate enzymatic reactions. pnas.org A key intermediate in the formation of many phenazine derivatives is 1,2,3,4,6,7-hexahydrophenazine. This section delves into the biological pathways leading to and utilizing hexahydrophenazine intermediates, with a focus on the enzymatic synthesis of hexahydrophenazine-1,6-dicarboxylic acid (HHPDC), its subsequent genetic and metabolic engineering for enhanced production, and the underlying enzymatic mechanisms.

Enzymatic Conversion Pathways to Hexahydrophenazine-1,6-dicarboxylic Acid (HHPDC)

The formation of the tricyclic phenazine core is a critical juncture in the biosynthetic pathway. The journey begins with chorismic acid, a central metabolite in the shikimate pathway. plos.orgresearchgate.net A conserved set of enzymes, typically encoded by the phz operon, orchestrates the conversion of chorismic acid into the initial phenazine scaffold. nih.govacs.org

The key steps leading to HHPDC are as follows:

Conversion of Chorismic Acid: The initial steps involve the conversion of chorismic acid to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA). plos.orgnih.gov This transformation is catalyzed by a sequence of enzymes, including PhzE, PhzD, and PhzF. researchgate.net

Isomerization by PhzF: The enzyme PhzF, an isomerase, plays a crucial role by catalyzing the isomerization of DHHA to 6-amino-5-oxo-cyclohex-2-ene-1-carboxylic acid (AOCHC). plos.orgmdpi.com This step is essential for preparing the substrate for the subsequent condensation reaction. acs.org

Tricycle Formation by PhzA/B: The formation of the phenazine tricycle is catalyzed by the PhzA/B enzymes. mdpi.comresearchgate.net Two molecules of AOCHC are condensed to form the unstable intermediate, hexahydrophenazine-1,6-dicarboxylic acid (HHPDC). researchgate.netmdpi.com

Oxidation and Decarboxylation: HHPDC is an unstable molecule that can undergo further enzymatic and spontaneous reactions. nih.gov The enzyme PhzG, an FMN-dependent oxidase, can oxidize HHPDC. drugbank.comebi.ac.ukebi.ac.uk Concurrently, HHPDC can undergo spontaneous oxidative decarboxylation to yield tetrahydrophenazine-1,6-carboxylic acid (THPCA). nih.govmdpi.com This dual fate of HHPDC is a critical branch point that leads to the diversity of phenazine final products, such as phenazine-1,6-dicarboxylic acid (PDC) and phenazine-1-carboxylic acid (PCA). nih.govmdpi.com

The following table summarizes the key enzymes and their functions in the conversion of chorismic acid to HHPDC and its subsequent products.

| Enzyme | Function | Substrate | Product(s) |

| PhzE | Chorismate mutase | Chorismic acid | 2-amino-2-deoxyisochorismate (ADIC) |

| PhzD | Isochorismatase | ADIC | trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) and pyruvate |

| PhzF | Isomerase | DHHA | 6-amino-5-oxo-cyclohex-2-ene-1-carboxylic acid (AOCHC) |

| PhzA/B | Condensation enzyme | AOCHC (2 molecules) | Hexahydrophenazine-1,6-dicarboxylic acid (HHPDC) |

| PhzG | Oxidase | HHPDC, THPCA | Dihydrophenazine-1,6-dicarboxylic acid, Dihydrophenazine-1-carboxylic acid |

Genetic and Metabolic Engineering for HHPDC Production

The production of phenazines, including those derived from HHPDC, can be enhanced through genetic and metabolic engineering strategies. wikipedia.org These approaches aim to optimize the expression of key biosynthetic genes and channel metabolic flux towards the desired products. wikipedia.orgnih.gov

Key strategies for enhancing HHPDC and subsequent phenazine production include:

Overexpression of phz genes: Increasing the expression levels of the enzymes in the phenazine biosynthetic pathway, particularly the rate-limiting steps, can significantly boost product yield. wikipedia.org

Blocking Competing Pathways: Metabolic pathways that divert precursors away from phenazine biosynthesis can be blocked or downregulated. wikipedia.org For example, minimizing the flux towards aromatic amino acid synthesis can increase the availability of chorismic acid for the Phz pathway.

Heterologous Expression: The entire phz operon can be introduced into a host organism that is more suitable for industrial-scale fermentation, a technique known as heterologous expression. wikipedia.org

Optimization of Fermentation Conditions: The production of phenazines is often sensitive to environmental factors. Optimizing parameters such as carbon and nitrogen sources, temperature, and aeration can significantly improve yields. mdpi.com For instance, glucose and glycerol (B35011) have been identified as effective carbon sources for phenazine production in engineered Pseudomonas strains. mdpi.com

The table below provides examples of engineered strains and the strategies employed to enhance phenazine production.

| Organism | Engineering Strategy | Target Product | Reference |

| Pseudomonas sp. M18G | Engineered for enhanced phenazine production | Phenazines | mdpi.com |

| P. fluorescens 2-79 | Engineered for enhanced phenazine production | Phenazines | mdpi.com |

| P. chlororaphis P3∆lon | Engineered for enhanced phenazine production | Phenazines | mdpi.com |

| Pseudomonas sp. M18G and M18GQ | Ethanol complemented with glucose as carbon source | PCA | mdpi.com |

Mechanistic Enzymology of Hexahydrophenazine Formation within Biological Systems

Understanding the catalytic mechanisms of the enzymes involved in hexahydrophenazine formation is crucial for both fundamental knowledge and for designing rational engineering strategies.

PhzD: This enzyme belongs to the α/β-hydrolase family but employs a distinct acid/base catalytic mechanism. nih.govnih.gov It catalyzes the hydrolysis of the vinyl ether bond in ADIC to produce DHHA and pyruvate. nih.gov Structural studies have revealed that an aspartate residue (Asp38) in the active site acts as a general acid, protonating the substrate to initiate the reaction. nih.govnih.gov

PhzF: PhzF is an isomerase with a structure similar to diaminopimelate epimerase. pnas.orgacs.org It catalyzes a pnas.orgdrugbank.com-proton shift in DHHA, a critical step that was initially debated between a concerted sigmatropic rearrangement and a stepwise acid/base mechanism. nih.gov Quantum mechanics/molecular mechanics (QM/MM) calculations, supported by kinetic isotope effect experiments, have provided strong evidence for a proton shuttle mechanism involving a conserved glutamate (B1630785) residue (Glu45). plos.orgnih.gov This glutamate acts as a general acid/base catalyst, facilitating the proton transfer from C3 to C1 of the DHHA substrate. pnas.orgplos.org

PhzA/B: These homologous enzymes are responsible for the condensation of two molecules of the reactive intermediate, AOCHC, to form the tricyclic HHPDC. mdpi.com While the precise mechanism is still under investigation, it is proposed to involve a double Schiff base formation within a shielded cavity provided by the dimeric enzyme structure. pnas.org

Chemical Transformations and Mechanistic Reactivity of the Hexahydrophenazine Scaffold

Oxidative Transformations of 1,2,3,4,6,7-Hexahydrophenazine Systems

The oxidation of the hexahydrophenazine ring system is a critical step leading to the formation of the aromatic phenazine (B1670421) core. This transformation can be driven by spontaneous chemical processes or directed by specific enzymes, leading to different final products.

In the biosynthesis of many phenazines, a key intermediate is hexahydrophenazine-1,6-dicarboxylic acid (HHPDC). acs.orgmdpi.com This molecule is notably unstable and is prone to a rapid, uncatalyzed oxidative decarboxylation. nih.gov This spontaneous reaction results in the formation of tetrahydrophenazine-1-carboxylic acid (THPCA). researchgate.netresearchgate.net This uncatalyzed pathway is significant because it explains the common presence of phenazine-1-carboxylic acid (PCA) as a major product in many phenazine-producing bacteria. nih.gov The inherent instability of HHPDC and its propensity to spontaneously decarboxylate and oxidize represents a crucial branch point in the biosynthetic pathway. nih.govresearchgate.net

The reaction sequence is a critical step in the biosynthesis of the phenazine nucleus, occurring after the condensation of two molecules of 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC) to form the tricyclic HHPDC. mdpi.com The subsequent spontaneous conversion to THPCA is a non-enzymatic step that channels the biosynthesis toward asymmetrically substituted phenazines. nih.gov

Competing with the spontaneous decarboxylation of HHPDC, an enzymatic pathway exists that leads to symmetrically substituted phenazines. nih.govresearchgate.net This catalytic route is primarily managed by the FMN-dependent oxidase, PhzG. acs.org PhzG catalyzes the oxidation of HHPDC to tetrahydrophenazine-1,6-dicarboxylic acid (THPDC). usm.edu This enzymatic reaction prevents the spontaneous loss of a carboxyl group, thereby directing the biosynthesis toward phenazine-1,6-dicarboxylic acid (PDC). researchgate.net

PhzG is also involved in the final aromatization of the ring system for both pathways. acs.org It catalyzes the oxidation of THPCA to 5,10-dihydrophenazine-1-carboxylic acid (DHPCA) and is believed to oxidize HHPDC in two consecutive steps to form 5,10-dihydro-PDC (DHPDC). nih.govmdpi.com These dihydro-phenazine products then typically undergo a final, spontaneous oxidation by air to yield the fully aromatic PCA or PDC. mdpi.com The relative activity of the enzymes PhzA/B (which form HHPDC) and PhzG can therefore influence the ratio of PCA to PDC produced by an organism, highlighting a key control point in phenazine biosynthesis. researchgate.net

| Transformation Pathway | Starting Compound | Key Intermediate/Product | Catalyst | Final Product (after further steps) |

| Uncatalyzed | HHPDC | THPCA | None (Spontaneous) | PCA |

| Catalyzed | HHPDC | THPDC | PhzG | PDC |

Mechanistic Investigations of Reactions Involving Hexahydrophenazine Moieties

Understanding the precise mechanisms of hexahydrophenazine transformations requires a combination of computational modeling, kinetic analysis, and studies on the influence of molecular structure on reactivity.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the mechanisms of complex chemical reactions, including those in phenazine biosynthesis. uni-bayreuth.desumitomo-chem.co.jp DFT calculations allow researchers to model reaction pathways, optimize the geometries of transient intermediates and high-energy transition states, and calculate the energy profiles of these transformations. sumitomo-chem.co.jpresearchgate.netresearchgate.net Such methods have been applied to study the electronic structure of phenazine derivatives and to model excited state transitions. acs.org

In the context of phenazine biosynthesis, computational approaches like the PyCPR method have been used to identify the most probable mechanisms for key enzymatic steps. uni-bayreuth.de The goal of these studies is to connect the initial and final states of a reaction (e.g., HHPDC and its products) by mapping the lowest-energy pathway, which involves identifying the transition states. uni-bayreuth.de The catalytic power of an enzyme like PhzG lies in its ability to provide a lower-energy reaction pathway compared to the uncatalyzed reaction. uni-bayreuth.de The availability of crystal structures for enzymes such as PhzG provides the structural basis for building accurate computational models of enzyme-substrate complexes, allowing for detailed analysis of the interactions between the hexahydrophenazine substrate and the enzyme's active site residues. acs.orgresearchgate.netlib4ri.ch

Kinetic studies are essential for understanding the rates and mechanisms of chemical reactions. nih.gov The transformation of HHPDC is characterized by a kinetic competition between a "rapid" uncatalyzed oxidative decarboxylation and the PhzG-catalyzed oxidation. nih.gov The relative rates of these competing pathways determine the final product distribution (PCA vs. PDC). researchgate.net

The reactivity of the hexahydrophenazine scaffold can be significantly influenced by the presence of various substituents. libretexts.orglibretexts.org The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—can alter the electron density within the ring system, thereby affecting the stability of reaction intermediates and transition states. libretexts.org

Electronic Effects : Electron-withdrawing groups (such as nitro groups or halogens) decrease the electron density of the ring, which can impact the oxidation potential and the stability of any cationic intermediates formed during the reaction. libretexts.org Conversely, electron-donating groups (like hydroxyl or amino groups) increase the ring's electron density, which can stabilize positively charged intermediates and potentially accelerate oxidative processes. libretexts.org Computational studies on substituted phenazines have shown that the nature and position of functional groups directly impact the molecule's redox potential and electron transfer capabilities. nih.gov

Steric Effects : The size and position of substituents can also play a role through steric hindrance. libretexts.org Bulky substituents can impede the approach of a reactant or the binding of the molecule within an enzyme's active site, thereby slowing down the reaction rate or altering the reaction's regioselectivity. libretexts.org

DFT calculations on other substituted ring systems have demonstrated that a combination of ring substitution and substitution on exocyclic groups can substantially alter electronic properties and reactivity, an effect that would also apply to derivatives of the hexahydrophenazine core. uj.edu.pl

Advanced Spectroscopic and Structural Characterization of Hexahydrophenazine Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a primary tool for the detailed structural analysis of organic molecules, including complex heterocyclic systems like hexahydrophenazine. researchgate.net It provides insights into the chemical environment of individual atoms, their connectivity, and spatial relationships.

1H and 13C NMR for Connectivity and Protonation States

One-dimensional 1H and 13C NMR spectra are fundamental for determining the basic framework of a molecule. researchgate.net In 1,2,3,4,6,7-hexahydrophenazine, the number of unique signals in the 1H and 13C NMR spectra reveals the symmetry of the molecule. The chemical shift (δ), measured in parts per million (ppm), for each signal indicates the electronic environment of the corresponding nucleus. chemrevise.org For instance, protons and carbons in the aromatic portion of the molecule will resonate at different chemical shifts compared to those in the saturated rings.

The integration of 1H NMR signals provides the ratio of the number of protons giving rise to each signal. mnstate.edu This information is crucial for assigning protons to specific methylene (B1212753) (CH2) or methine (CH) groups within the hexahydrophenazine structure. Furthermore, the splitting pattern of the signals, arising from spin-spin coupling, reveals the number of neighboring protons, which helps to piece together the connectivity of the molecule. chemrevise.org

Protonation states significantly influence the chemical shifts. For example, the protonation of the nitrogen atoms in the hexahydrophenazine ring system will cause a downfield shift for adjacent protons and carbons due to the increased electron-withdrawing effect.

2D NMR Techniques for Complex Structural Assignment

For complex molecules like substituted hexahydrophenazines, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are invaluable. researchgate.netipb.pt

COSY (Correlation Spectroscopy): This experiment correlates protons that are coupled to each other, typically those on adjacent carbons. Cross-peaks in a COSY spectrum directly indicate which protons are neighbors in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. Each cross-peak in an HSQC or HMQC spectrum links a specific proton signal to the signal of the carbon it is attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule.

TOCSY (Total Correlation Spectroscopy): A TOCSY experiment reveals correlations between all protons within a spin system, even if they are not directly coupled. ipb.pt This is helpful for identifying all the protons belonging to a particular ring system within the hexahydrophenazine structure.

NMR in Stereochemical Determination

The stereochemistry of substituted hexahydrophenazines can be determined using specific NMR experiments. The Nuclear Overhauser Effect (NOE) is a key technique in this regard. NOE correlations are observed between protons that are close in space, regardless of whether they are bonded.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D NMR experiments show cross-peaks between protons that are spatially proximate. ipb.pt By analyzing the NOE patterns, it is possible to determine the relative stereochemistry of substituents on the saturated rings of the hexahydrophenazine core. For instance, the presence of an NOE between a substituent's proton and a proton on the ring can establish its axial or equatorial orientation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. neu.edu.trjeolusa.com High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, allowing for the determination of its elemental composition. bioanalysis-zone.com

LC-MS and GC-MS for Mixture Analysis and Identification

When 1,2,3,4,6,7-hexahydrophenazine is part of a complex mixture, such as a reaction mixture or a biological sample, its separation and identification can be achieved by coupling a chromatographic technique with mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique separates the components of a liquid mixture using high-performance liquid chromatography (HPLC) before they are introduced into the mass spectrometer. This allows for the individual analysis of each component, providing both retention time and mass spectral data for identification.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives of hexahydrophenazine, GC-MS can be employed. The sample is vaporized and separated in a gas chromatograph before entering the mass spectrometer.

In both LC-MS and GC-MS, the mass spectrometer records the mass-to-charge ratio (m/z) of the parent ion (molecular ion) and its fragment ions. The molecular ion peak confirms the molecular weight of the hexahydrophenazine derivative. The fragmentation pattern, which results from the breakdown of the molecule in the ion source, provides a unique fingerprint that can be used for structural elucidation. libretexts.org For instance, the cleavage of bonds adjacent to the nitrogen atoms is a common fragmentation pathway for nitrogen-containing heterocycles. libretexts.org

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing its vibrational modes. analyses-surface.comlibretexts.org

FTIR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate (stretch, bend, etc.). analyses-surface.com Specific functional groups absorb at characteristic frequencies, making FTIR a valuable tool for identifying the presence of C-H, N-H, C-N, and C=C bonds within the 1,2,3,4,6,7-hexahydrophenazine structure. For example, the N-H stretching vibration in the heterocyclic ring will appear in a distinct region of the spectrum.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (usually from a laser). shimadzu.eu A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. libretexts.org While FTIR is particularly sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. The combination of FTIR and Raman spectra provides a more complete picture of the vibrational properties of the hexahydrophenazine molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. rsc.orgupi.edu The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. researchgate.net The wavelength and intensity of the absorption are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. upi.eduull.es

In the context of phenazine (B1670421) systems, the chromophore is the conjugated π-electron system of the aromatic rings. The electronic spectrum of the fully aromatic phenazine is characterized by π → π* transitions. However, in 1,2,3,4,6,7-hexahydrophenazine, the conjugation is interrupted by the saturated carbon atoms in both rings. This partial saturation significantly alters the electronic properties compared to the fully aromatic parent compound. The disruption of the extended π-system typically results in a shift of the absorption maxima to shorter wavelengths (a hypsochromic or blue shift) because more energy is required to excite the electrons. nih.gov

The electronic properties can be further tuned by the introduction of substituents. For instance, studies on phenazine derivatives show that electron-donating or electron-withdrawing groups can modify the energy levels of the molecular orbitals, leading to changes in the absorption spectrum. rsc.orgfutaba-zaidan.org Similarly, the solvent environment can influence the position and intensity of absorption bands. futaba-zaidan.org

Detailed research on specific hexahydrophenazine derivatives illustrates these principles. For example, the UV-Vis spectra of various phenazine-based photosensitizers show intense absorption maxima (λmax) that are assigned to the π → π* transitions of the phenazine skeleton. futaba-zaidan.org In one study, phenazine-2,3-diol derivatives exhibited intense photoabsorption maxima between 400 and 450 nm. futaba-zaidan.org For a compound like 1,2,3,4,6,7-hexahydrophenazine, the primary absorption would be expected in the UV region, with the exact wavelengths depending on substitution and solvent. Time-dependent density functional theory (TD-DFT) is a computational method often used to predict and interpret the electronic spectra of such molecules, providing insights into the nature of the electronic transitions (e.g., HOMO-LUMO transitions). rsc.orgresearchgate.netfutaba-zaidan.org

| Compound | λmax (nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Solvent | Transition Type |

|---|---|---|---|---|

| Phenazine-2,3-diol Derivative (KY-1Na) | ~430 | ~25,000 | DMSO | π → π |

| Phenazine-2,3-diol Derivative (KY-2Na) | ~440 | ~30,000 | DMSO | π → π |

| Cu(I) bis-phenanthroline Complex | 450-470 | ~8,000 | Not Specified | MLCT |

X-ray Crystallography for Definitive Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. researchgate.netnih.gov The technique involves directing a beam of X-rays onto a single crystal and measuring the resulting diffraction pattern. researchgate.net This pattern provides information about the electron density distribution within the crystal, from which a detailed molecular structure, including bond lengths, bond angles, and torsional angles, can be deduced. nih.gov

For hexahydrophenazine systems, X-ray crystallography provides unambiguous proof of the molecular structure and conformation in the solid state. It can confirm the degree of saturation in the rings and reveal the stereochemical relationships between substituents. The crystal packing, which describes how molecules are arranged relative to one another, is also elucidated, offering insights into intermolecular interactions like hydrogen bonding and π-π stacking. psu.edu

The process of obtaining a crystal structure involves growing high-quality single crystals, collecting diffraction data, solving the structure using computational methods, and refining the atomic model to best fit the experimental data. researchgate.net The final structural data are typically deposited in crystallographic databases.

| Parameter | Value (for a representative organic molecule) |

|---|---|

| Empirical Formula | C27H34N2O4 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | a = 8.0460(10) Å, b = 14.280(2) Å, c = 22.646(3) Å |

| Volume (Å3) | 2602.0(6) |

| Z (Molecules per unit cell) | 4 |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. psu.eduyoutube.com The most common of these techniques is Electronic Circular Dichroism (ECD), which is the counterpart to UV-Vis absorption spectroscopy. numberanalytics.comrsc.org ECD measures the difference in absorption (ΔA = AL - AR) of left- and right-circularly polarized light as a function of wavelength. psu.edu

A molecule must be chiral to exhibit an ECD signal. rsc.org Since 1,2,3,4,6,7-hexahydrophenazine possesses stereocenters, its enantiomers will produce ECD spectra that are mirror images of each other. ull.es This property makes ECD an exceptionally powerful tool for determining the absolute configuration (e.g., R/S designation) of chiral molecules in solution. numberanalytics.comnih.gov

The modern approach to determining absolute configuration involves a combination of experimental ECD measurements and theoretical calculations, often using time-dependent density functional theory (TD-DFT). nih.govnih.gov The process typically involves:

Measuring the experimental ECD spectrum of the chiral compound.

Computationally generating plausible low-energy conformations of the molecule.

Calculating the theoretical ECD spectrum for a specific enantiomer (e.g., the R-enantiomer) by averaging the spectra of its stable conformers.

Comparing the sign and shape of the calculated spectrum with the experimental spectrum. A match between the two confirms the absolute configuration of the sample. youtube.comnih.gov

This combined experimental and theoretical approach has become a reliable alternative to X-ray crystallography, especially when suitable crystals cannot be obtained. nih.govnih.gov For hexahydrophenazine derivatives, which are often chiral intermediates in biological pathways, determining the absolute configuration is critical for understanding their specific roles. ebi.ac.ukpsu.edu For example, the absolute configuration of (1R,5aS,6R)-hexahydrophenazine-1,6-dicarboxylate was essential for elucidating its role in phenazine biosynthesis. usda.govebi.ac.uk

| Technique | Principle | Primary Application |

|---|---|---|

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light. psu.edu | Determination of absolute configuration and solution-state conformation. nih.gov |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | Historically used for absolute configuration; complementary to ECD. numberanalytics.com |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Determination of absolute configuration for molecules, including those without UV chromophores. numberanalytics.com |

Computational and Theoretical Investigations of 1,2,3,4,6,7 Hexahydrophenazine

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are quantum chemical calculations used to investigate the electronic structure and energy of molecules. These calculations are fundamental to understanding the behavior of 1,2,3,4,6,7-Hexahydrophenazine.

The three-dimensional structure of a molecule is not static, and conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds. The potential energy surface (PES) maps the energy of a molecule as a function of its geometry, revealing the most stable conformers (energy minima) and the energy barriers between them (saddle points). rsc.orgq-chem.comresearchgate.netscholaris.ca

For cyclic molecules like 1,2,3,4,6,7-Hexahydrophenazine, which contains two fused six-membered rings, the conformational landscape can be complex. The flexibility of these rings can lead to various conformers such as chair, boat, and twist-boat forms. chemrxiv.org DFT calculations are employed to determine the relative energies of these conformers and the transition states that connect them. rsc.org By scanning the potential energy surface, researchers can identify the most energetically favorable conformations and understand the dynamics of their interconversion. q-chem.com This analysis is crucial for predicting the molecule's shape and how it might interact with other molecules.

A typical approach involves performing a "relaxed" scan of the potential energy surface, where for each value of a chosen coordinate (like a dihedral angle), all other degrees of freedom are optimized. q-chem.com For more complex systems, two-dimensional potential energy surfaces can be constructed to visualize the relationship between two conformational variables. researchgate.netscholaris.ca

No specific conformational analysis data for 1,2,3,4,6,7-Hexahydrophenazine was found in the search results.

Computational methods can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. organicchemistrydata.org The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is in turn determined by the molecule's three-dimensional structure. libretexts.org

DFT calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. The process involves first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical values can then be compared to experimental data to confirm the structure of the molecule or to help assign peaks in a complex spectrum. sigmaaldrich.com The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. organicchemistrydata.org Factors like electronegativity of nearby atoms, magnetic anisotropy, and steric compression all influence chemical shifts and can be modeled computationally. organicchemistrydata.orgucl.ac.uk

Specific predicted NMR chemical shift data for 1,2,3,4,6,7-Hexahydrophenazine was not available in the provided search results.

Understanding the mechanism of a chemical reaction involves identifying the reactants, products, and any intermediates, as well as the transition states that connect these species. chemrxiv.org A transition state is a high-energy, unstable configuration that molecules must pass through to transform from reactants to products. chemrxiv.orgchemrxiv.org

DFT calculations are a powerful tool for mapping out reaction pathways and locating transition state geometries. chemrxiv.orgnih.gov By calculating the potential energy surface for a reaction, chemists can identify the minimum energy path from reactants to products. researchgate.net Various algorithms, such as the nudged elastic band (NEB) method and dimer method, can be used to locate the saddle point corresponding to the transition state on this surface. researchgate.net The geometry and energy of the transition state provide crucial information about the reaction's activation energy and, consequently, its rate. chemrxiv.org These computational approaches can be used to explore different possible reaction mechanisms and determine the most likely pathway. chemrxiv.orgnih.gov

No specific reaction pathway or transition state geometry data for 1,2,3,4,6,7-Hexahydrophenazine was found in the search results.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational flexibility and interactions with their environment. researchgate.net In an MD simulation, the motion of each atom in the system is calculated over time by solving Newton's equations of motion. researchgate.netnih.gov This technique allows researchers to observe how molecules move, change shape, and interact with each other on a femtosecond timescale. researchgate.net

For a molecule like 1,2,3,4,6,7-Hexahydrophenazine, MD simulations can reveal the dynamic nature of its conformational changes. mdpi.com These simulations can show how the molecule transitions between different low-energy conformations identified through DFT calculations. rsc.org By analyzing the trajectories of the atoms over the course of a simulation, researchers can gain insights into the flexibility of different parts of the molecule and the timescales of conformational changes. mdpi.com MD simulations are particularly useful for understanding how the molecule behaves in solution and how it might interact with other molecules, such as a biological receptor. nih.gov

No specific molecular dynamics simulation data for 1,2,3,4,6,7-Hexahydrophenazine was found in the search results.

Electronic Structure and Redox Property Analysis

The electronic structure of a molecule governs its chemical reactivity and physical properties. Computational methods allow for a detailed analysis of the distribution of electrons within a molecule and its ability to gain or lose electrons (redox properties).

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals. ekb.eg The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (its electrophilicity). wuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. ekb.egresearchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive. wuxibiology.comresearchgate.net DFT calculations are commonly used to determine the energies of the HOMO and LUMO and thus the HOMO-LUMO gap. ajchem-a.comresearchgate.net This analysis provides valuable insights into the potential reactivity of 1,2,3,4,6,7-Hexahydrophenazine in various chemical reactions.

Table 1: Illustrative Frontier Molecular Orbital Data This table is for illustrative purposes only, as specific data for 1,2,3,4,6,7-Hexahydrophenazine was not found in the search results.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Theoretical Determination of Ionization Potentials and Electron Affinities

The ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that dictate the ease with which a molecule can lose or gain an electron, respectively. These parameters are crucial for understanding the redox behavior and reactivity of a compound. In computational chemistry, IP and EA can be estimated using methods based on Density Functional Theory (DFT).

Within the framework of Koopmans' theorem, the ionization potential can be approximated as the negative of the energy of the Highest Occupied Molecular Orbital (I ≈ -E_HOMO), while the electron affinity is related to the energy of the Lowest Unoccupied Molecular Orbital (A ≈ -E_LUMO). researchgate.net More accurate predictions can be obtained by calculating the total energy difference between the neutral molecule and its corresponding cation (for IP) or anion (for EA). osti.gov

Theoretical studies on the parent compound, phenazine (B1670421), and its derivatives have utilized DFT calculations to determine these and other quantum-chemical parameters to correlate them with experimental observations. researchgate.netelectrochemsci.org For instance, in a study analyzing phenazine as a corrosion inhibitor, these quantum descriptors were calculated to understand its interaction with metal surfaces. researchgate.netelectrochemsci.org The values for the parent phenazine molecule provide a baseline for understanding the electronic nature of the scaffold.

Table 1: Calculated Quantum Chemical Properties of Phenazine This table is based on data from theoretical studies on the parent phenazine scaffold and serves as an illustrative example of the types of parameters calculated.

| Quantum Parameter | Symbol | Significance |

|---|---|---|

| Energy of HOMO | E_HOMO | Relates to the ability to donate an electron (ionization potential). |

| Energy of LUMO | E_LUMO | Relates to the ability to accept an electron (electron affinity). |

| Energy Gap | ΔE (E_LUMO - E_HOMO) | Indicates chemical reactivity and stability. |

| Ionization Potential | IP | The energy required to remove an electron. |

| Electron Affinity | EA | The energy released when an electron is gained. |

| Electronegativity | χ | The power of an atom to attract electrons to itself. |

| Global Hardness | η | Measures resistance to change in electron distribution. |

| Global Softness | S | The reciprocal of global hardness, indicates reactivity. |

Systematic computational screenings of numerous phenazine derivatives have been performed to predict their redox potentials, a property directly linked to IP and EA. rsc.orgacs.orgnih.gov These studies show that functional groups significantly influence the electronic properties; electron-donating groups tend to lower the ionization potential, while electron-withdrawing groups increase it. rsc.org

Charge Distribution and Electron Delocalization within the Scaffold

The distribution of electrons within the 1,2,3,4,6,7-hexahydrophenazine scaffold is key to its chemical behavior. The partially saturated rings alter the electronic landscape compared to the fully aromatic phenazine system, but the core dihydrophenazine structure retains significant electronic activity.

Computational studies using DFT are instrumental in visualizing the electron density and molecular orbitals (HOMO and LUMO), revealing how charge is distributed and redistributed upon excitation or reaction. nih.govrsc.orgresearchgate.net For N,N-diaryl dihydrophenazines, which are structurally related to the hexahydrophenazine core, DFT calculations show that photoexcitation can lead to an intramolecular charge transfer (CT) state. nih.gov In these CT states, electron density is predicted to move from the dihydrophenazine portion to the N-aryl substituents. nih.gov

Furthermore, upon one-electron oxidation, the resulting radical cation of a dihydrophenazine derivative shows significant delocalization of the positive charge across the central heterocyclic scaffold. nih.govsci-hub.box DFT calculations of the optimized geometry of a dihydrophenazine radical cation paired with a bromide anion predicted that the anion resides centrally over the dihydrophenazine core, indicating this is the locus of positive charge. nih.gov Similarly, in phenazine-containing polymers, photoexcitation prompts a shift in electron density from other parts of the polymer to the phenazine units, demonstrating the scaffold's ability to accommodate and delocalize electrons. rsc.org This inherent capacity for charge delocalization is a defining feature of the phenazine and dihydrophenazine frameworks.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are computational methodologies that aim to build mathematical models correlating the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). nih.govnih.gov These approaches are widely applied to the phenazine family to predict activities and guide the design of new derivatives. mdpi.comnih.gov

Computational Approaches for Structure-Reactivity Correlations

For phenazine derivatives, QSAR and QSPR models have been successfully developed for a range of applications by correlating calculated molecular descriptors with observed activities. The descriptors used are typically derived from DFT calculations and represent electronic, steric, and thermodynamic properties of the molecules.

A prominent example is the use of QSPR to model the redox potentials of phenazine derivatives for applications in redox flow batteries. osti.govrsc.orgacs.org In these studies, large libraries of phenazine compounds with different functional groups were computationally screened. rsc.org The calculated redox potentials were then correlated with various quantum-chemical descriptors, revealing clear structure-property relationships. rsc.org For example, a strong correlation was found between the redox potential and the electronic nature of the substituents (electron-donating vs. electron-withdrawing) and their position on the phenazine ring. rsc.org

Other successful applications include:

Corrosion Inhibition: A QSAR approach was used to correlate the inhibition efficiency of phenazine and related compounds with quantum chemical parameters, finding that properties like HOMO energy, LUMO energy, and hardness were directly related to their performance. researchgate.netelectrochemsci.org

Antitubercular Activity: A 3D-QSAR model was built for a series of phenazine compounds to predict their activity against Mycobacterium tuberculosis, yielding a model with good predictive power (q²=0.7, r² = 0.903) that could guide the design of new, more potent inhibitors. tandfonline.com

Anticancer Activity: QSAR models using 3D-MoRSE descriptors were developed for benzophenazines to model their cytotoxicity against a human small cell lung carcinoma line, successfully describing over 82% of the variance in the experimental data. nih.gov

Table 2: Common Descriptors Used in QSAR/QSPR Studies of Phenazine Derivatives This interactive table lists descriptors frequently employed in computational models to predict the activity and properties of phenazine-based compounds.

| Descriptor Category | Specific Descriptors | Relevance |

|---|---|---|

| Electronic | E_HOMO, E_LUMO, Energy Gap (ΔE), Dipole Moment (μ) | Govern redox properties, reactivity, and polar interactions. |

| Global Reactivity | Ionization Potential (IP), Electron Affinity (EA), Hardness (η), Softness (S) | Describe the overall stability and reactivity of the molecule. |

| Charge-Based | Mulliken Atomic Charges, Electrostatic Potential | Indicate sites for electrophilic and nucleophilic attack and intermolecular interactions. |

| 3D/Steric | Molecular Volume, Surface Area, Ovality | Relate to how the molecule fits into a binding site or adsorbs onto a surface. |

Ligand-Scaffold Interactions and Molecular Recognition Principles

The phenazine scaffold is a versatile platform for molecular recognition, a process governed by non-covalent interactions between a host molecule (the scaffold) and a guest (a ligand, ion, or other molecule). sioc-journal.cn The core structure of phenazine possesses features that make it adept at these interactions. rsc.org These include the two nitrogen atoms capable of acting as hydrogen bond acceptors, and the large, electron-deficient conjugated π-system that can participate in π-π stacking and ionic interactions. sioc-journal.cnrsc.org

Computational docking and molecular dynamics (MD) simulations are powerful tools to investigate these interactions at an atomic level. A notable in silico study explored halogenated phenazine compounds as potential allosteric inhibitors of the LasR protein in P. aeruginosa, a key target for anti-biofilm agents. nih.gov The simulations revealed specific binding interactions between the phenazine scaffold and the protein's distal site. For example, one potent compound was shown to form strong interactions with multiple amino acid residues, including:

Lys34

Ser33

Glu133

Ile229

Arg225

Val232

These interactions were stabilized by water-mediated hydrogen bonds involving the hydroxyl and tertiary nitrogen atoms on the phenazine ring. nih.gov Such detailed computational models provide a molecular basis for the observed biological activity and guide the rational design of new, more effective ligands. nih.gov Beyond interactions with proteins, the dihydrophenazine scaffold has also been shown computationally to form stable ion-pair complexes with anions, where the anion is bound to the electron-deficient heterocyclic core. nih.gov

Applications of the 1,2,3,4,6,7 Hexahydrophenazine Scaffold in Advanced Molecular Systems

Design and Engineering of Hexahydrophenazine-Based Molecular Materials

The design and engineering of molecular materials based on the 1,2,3,4,6,7-hexahydrophenazine scaffold are primarily centered on leveraging the inherent properties of the parent phenazine (B1670421) ring system and modifying them through partial saturation and functionalization. Phenazine itself is a rigid, planar, and electron-deficient aromatic compound, making it an attractive component for photoelectric functional materials. researchgate.net By introducing functional groups or integrating it into larger molecular architectures, a diverse range of materials with tailored absorption and fluorescence properties can be created. researchgate.net

The partial saturation in the hexahydrophenazine scaffold introduces conformational flexibility compared to the rigid phenazine core. This structural feature can be exploited to fine-tune the solid-state packing and intermolecular interactions of derived materials, which in turn influences their bulk properties. For instance, modifying the nitrogen atoms on the phenazine skeleton is a known strategy to alter its optical and electronic characteristics. researchgate.net Similarly, the secondary amine groups in the hexahydrophenazine structure provide reactive sites for the attachment of various substituents, enabling the modulation of its electronic nature and solubility.

The development of intelligent molecular materials often involves the integration of a responsive framework with functional groups. researchgate.net The hexahydrophenazine scaffold can serve as such a framework, where the saturated portion can be functionalized to introduce responsiveness to external stimuli like pH, light, or temperature, while the dihydropyrazine (B8608421) core maintains the essential electronic properties.

Integration into Supramolecular Architectures and Self-Assembled Systems

The ability of molecules to self-assemble into well-defined supramolecular architectures is a cornerstone of modern materials chemistry. The phenazine core is known to participate in π-π stacking interactions, which can drive the formation of ordered assemblies. Partially saturated phenazine derivatives, such as dihydrophenazines, have been shown to act as building blocks for constructing intricate supramolecular structures. researchgate.net

A notable example is the synthesis of "prism researchgate.netdihydrophenazines," macrocyclic compounds composed of two dihydrophenazine units. researchgate.net These macrocycles exhibit conformational flexibility and can engage in exo-wall interactions with electron-deficient guest molecules to form regular supramolecular tessellations. researchgate.net The ability to form such ordered 2D network superstructures highlights the potential of partially saturated phenazine scaffolds in the fabrication of novel supramolecular materials. researchgate.net

The design of these systems is guided by the principles of molecular recognition, where the shape, size, and electronic properties of the hexahydrophenazine-based building blocks dictate the final supramolecular architecture. The presence of both hydrogen bond donors (N-H groups) and acceptors (N atoms) in the hexahydrophenazine scaffold, along with the potential for π-stacking, provides a rich set of non-covalent interactions to direct self-assembly.

Development as Building Blocks in Polymeric and Macromolecular Systems

Saturated nitrogen-containing heterocycles are valuable building blocks in polymer chemistry due to their inherent functionality and structural diversity. openmedicinalchemistryjournal.com The 1,2,3,4,6,7-hexahydrophenazine scaffold, with its two secondary amine functionalities, is well-suited for incorporation into polymeric structures through step-growth polymerization reactions. These reactive sites can be utilized to form amide, urea, or other linkages, leading to the formation of linear or cross-linked polymers.

The incorporation of the hexahydrophenazine unit into a polymer backbone can impart specific properties to the resulting macromolecule. The redox-active nature of the dihydropyrazine core could lead to the development of redox-active polymers with applications in energy storage or catalysis. The conformational flexibility of the saturated ring could influence the polymer's chain dynamics and, consequently, its mechanical and thermal properties.

Furthermore, the synthesis of polymers containing other saturated N-heterocycles, such as fulleropyrrolidines, demonstrates the feasibility of using such building blocks to create novel macromolecular architectures. researchgate.net By analogy, hexahydrophenazine-based monomers could be designed and polymerized to produce materials with tailored functionalities. The ability to modify the scaffold with various substituents prior to polymerization offers a route to a wide range of polymers with diverse properties.

Potential in Organic Electronic and Optoelectronic Devices Based on Scaffold Properties

The electronic properties of phenazine derivatives have led to their exploration in various organic electronic and optoelectronic applications. researchgate.net These applications are a consequence of the stable optical and chemical properties of the phenazine core. researchgate.net The partial saturation in the 1,2,3,4,6,7-hexahydrophenazine scaffold modifies the electronic structure of the phenazine system, which can be advantageous for specific device applications.

The redox-active nature of phenazines has been harnessed in the development of redox-flow batteries, where they serve as anolytes. rsc.org Computational studies have been employed to design phenazine derivatives with specific redox potentials for such applications. rsc.org The hexahydrophenazine scaffold, with its different electronic profile, could be investigated for similar energy storage applications, potentially offering advantages in terms of stability or solubility.

Moreover, the ability to functionalize the hexahydrophenazine scaffold allows for the tuning of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is a crucial aspect in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The introduction of electron-donating or electron-withdrawing groups can be used to engineer the bandgap and charge transport properties of hexahydrophenazine-based materials.

Use as a Precursor for Diverse Heterocyclic Scaffolds in Synthetic Chemistry

Saturated heterocycles are fundamental building blocks in organic synthesis, often serving as precursors for the construction of more complex molecular architectures. oxfordsciencetrove.com The 1,2,3,4,6,7-hexahydrophenazine scaffold, with its combination of saturated and unsaturated portions, offers a platform for a variety of chemical transformations.

The secondary amine groups can be functionalized through alkylation, acylation, or arylation reactions, providing access to a wide range of derivatives. The double bond in the dihydropyrazine ring can undergo addition reactions, and the saturated cyclohexane (B81311) ring can be subjected to conformational analysis and stereoselective functionalization. oxfordsciencetrove.com

Furthermore, the phenazine core itself can be a precursor to other functional molecules. For instance, substituted phenazines have been synthesized for use as precursors to electrochemically generated bases. rsc.org The hexahydrophenazine scaffold could potentially undergo ring-opening or ring-rearrangement reactions to yield other heterocyclic systems. The strategic placement of functional groups on the scaffold can direct these transformations, leading to the synthesis of novel and diverse molecular structures. The development of synthetic methodologies utilizing saturated N-heterocycles is an active area of research, and the 1,2,3,4,6,7-hexahydrophenazine scaffold presents an intriguing and underexplored starting point for such investigations. researchgate.net

Q & A

Q. What spectroscopic and crystallographic techniques are recommended for structural elucidation of 1,2,3,4,6,7-hexahydrophenazine?

To confirm the molecular structure, employ nuclear magnetic resonance (NMR) for hydrogen and carbon environments, X-ray crystallography for bond angles and spatial arrangement, and mass spectrometry (MS) for molecular weight validation. For crystallographic analysis, refine data using software like SHELX or OLEX2 to resolve hydrogen bonding interactions (e.g., C–H···N) and verify stereochemistry .

Q. How can synthetic routes for 1,2,3,4,6,7-hexahydrophenazine be optimized for reproducibility?

Adopt orthogonal experimental design to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, use a 3^3 factorial design to evaluate the impact of reaction time (12–48 hrs), temperature (80–120°C), and catalyst type (e.g., Pd/C vs. Raney Ni). Analyze yield and purity via HPLC, and apply regression models to identify optimal conditions .

Q. What purification strategies are effective for isolating 1,2,3,4,6,7-hexahydrophenazine from complex reaction mixtures?

Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) for initial separation. For challenging byproducts, integrate membrane separation technologies (e.g., nanofiltration) or recrystallization in ethanol/water to enhance purity. Validate with TLC and GC-MS to confirm isolation efficiency .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD) predict the reactivity of 1,2,3,4,6,7-hexahydrophenazine in catalytic systems?

Perform density functional theory (DFT) calculations to map electron density distributions and identify reactive sites (e.g., nitrogen lone pairs). Simulate reaction pathways using software like Gaussian or COMSOL Multiphysics to model activation energies and transition states. Validate predictions with experimental kinetic data (e.g., Arrhenius plots) .

Q. How should researchers resolve contradictions in thermodynamic vs. kinetic product distributions during synthesis?

Conduct time-resolved in-situ FTIR or Raman spectroscopy to monitor intermediate formation. Compare experimental data with microkinetic modeling to identify whether side products arise from thermodynamic control (e.g., prolonged heating) or kinetic traps (e.g., catalyst poisoning). Adjust quenching protocols or catalyst regeneration cycles accordingly .

Q. What methodologies enable the integration of 1,2,3,4,6,7-hexahydrophenazine into asymmetric catalytic cycles?

Design chiral ligands (e.g., BINAP or salen derivatives) to coordinate with transition metals (e.g., Ru or Ir) and induce enantioselectivity. Use high-throughput screening to evaluate enantiomeric excess (ee) via chiral HPLC or polarimetry. For mechanistic insights, employ stopped-flow NMR to capture transient intermediates .

Q. How can green chemistry metrics be applied to improve the sustainability of 1,2,3,4,6,7-hexahydrophenazine synthesis?

Calculate E-factor (waste per product mass) and atom economy for each synthetic step. Replace hazardous solvents (e.g., DCM) with bio-based alternatives (e.g., cyclopentyl methyl ether) and adopt catalytic transfer hydrogenation to reduce metal waste. Use life-cycle assessment (LCA) tools to quantify environmental impacts .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and oxidative conditions?

Implement a central composite design (CCD) to test pH (2–12), temperature (25–60°C), and oxidant concentration (H2O2: 0–5%). Monitor degradation via UV-Vis spectroscopy and LC-MS. Apply multivariate analysis (e.g., PCA) to identify dominant degradation pathways and shelf-life predictors .

Q. How can AI-driven platforms accelerate the discovery of derivatives with enhanced bioactivity?

Train generative adversarial networks (GANs) on existing SAR data to propose novel derivatives. Validate virtual hits with docking simulations (e.g., AutoDock Vina) against target proteins (e.g., enzymes or receptors). Prioritize candidates for synthesis based on predicted binding affinities and synthetic feasibility scores .

Q. What interdisciplinary approaches combine 1,2,3,4,6,7-hexahydrophenazine with materials science applications (e.g., conductive polymers)?

Explore its use as a dopant in polyaniline/PEDOT composites. Characterize conductivity via four-point probe measurements and stability under thermal stress (TGA/DSC). Collaborate with computational chemists to model charge-transfer interactions and optimize doping ratios for maximal conductivity .

Q. Methodological Notes

- Data Validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to avoid overinterpretation of bond lengths/angles .

- Ethical Reporting : Disclose negative results (e.g., failed catalytic trials) to prevent redundancy in literature .

- Toolkits : Leverage open-source platforms (e.g., RDKit, PyMol) for cheminformatics and visualization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.